molecular formula C6H5HgNO3 B166631 PHENYLMERCURY (II) NITRATE CAS No. 55-68-5

PHENYLMERCURY (II) NITRATE

Cat. No.: B166631
CAS No.: 55-68-5
M. Wt: 339.70 g/mol
InChI Key: PDTFCHSETJBPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylmercuric nitrate is synthesized by heating benzene with mercuric acetate, followed by treating the resulting acetate with an alkali nitrate . The reaction can be summarized as follows:

  • Benzene reacts with mercuric acetate to form phenylmercuric acetate.
  • Phenylmercuric acetate is then treated with an alkali nitrate to yield phenylmercuric nitrate.

Industrial Production Methods: In industrial settings, the production of phenylmercuric nitrate involves similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenylmercuric nitrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different mercury-containing compounds.

    Reduction: Reduction reactions can convert it to phenylmercuric hydroxide or other mercury derivatives.

    Substitution: It can undergo substitution reactions where the nitrate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

Phenylmercuric nitrate has been extensively studied for its applications in various fields:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Its antimicrobial properties make it useful in biological research for controlling microbial contamination.

    Medicine: It has been used as a preservative in ophthalmic solutions and other pharmaceutical formulations.

    Industry: It is employed in the production of antiseptics, germicides, and fungicides .

Mechanism of Action

The antimicrobial action of phenylmercuric nitrate is primarily due to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. The compound binds to thiol groups in proteins, leading to the inactivation of enzymes and other cellular components. This results in the inhibition of microbial growth and eventual cell death .

Comparison with Similar Compounds

Phenylmercuric nitrate can be compared with other organomercury compounds such as:

    Phenylmercuric acetate: Similar in structure but with an acetate group instead of a nitrate group.

    Phenylmercuric hydroxide: Formed by the reduction of phenylmercuric nitrate.

    Methylmercury: Another organomercury compound with different applications and toxicity profiles.

Uniqueness: Phenylmercuric nitrate is unique due to its specific antimicrobial properties and its use as a preservative in various formulations. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

phenylmercury(1+);nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5.Hg.NO3/c1-2-4-6-5-3-1;;2-1(3)4/h1-5H;;/q;+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTFCHSETJBPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Hg+].[N+](=O)([O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5HgNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55-68-5
Record name (Nitrato-κO)phenylmercury
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PHENYLMERCURIC NITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG8692ZN14
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PHENYLMERCURY (II) NITRATE
Reactant of Route 2
PHENYLMERCURY (II) NITRATE
Reactant of Route 3
PHENYLMERCURY (II) NITRATE
Reactant of Route 4
PHENYLMERCURY (II) NITRATE
Reactant of Route 5
PHENYLMERCURY (II) NITRATE
Reactant of Route 6
PHENYLMERCURY (II) NITRATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.